N-(4-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide
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Overview
Description
N-(4-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Amidation: The formation of the benzamide core through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Coupling Reactions: The presence of bromine allows for cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of advanced materials, such as organic semiconductors or liquid crystals.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen and methoxy groups can influence its binding affinity and selectivity, affecting the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- N-(4-fluorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- N-(4-iodophenyl)-4-(difluoromethoxy)-3-methoxybenzamide
Uniqueness
N-(4-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the specific combination of bromine, fluorine, and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, the bromine atom may confer distinct electronic and steric properties, affecting its interactions with molecular targets and its overall stability.
Properties
Molecular Formula |
C15H12BrF2NO3 |
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Molecular Weight |
372.16 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C15H12BrF2NO3/c1-21-13-8-9(2-7-12(13)22-15(17)18)14(20)19-11-5-3-10(16)4-6-11/h2-8,15H,1H3,(H,19,20) |
InChI Key |
ZYKSRXARHTVDTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)OC(F)F |
Origin of Product |
United States |
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